4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with the appropriate phenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Phthalazinone Core: The final step involves the cyclization of the intermediate with phthalic anhydride or its derivatives under high-temperature conditions to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-ethylphenyl)-1,2-dihydrophthalazin-1-one
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
- 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
Uniqueness
The uniqueness of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one lies in its specific substitution pattern and the presence of both oxadiazole and phthalazinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, which can be leveraged for specific purposes in research and industry.
Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXANCPQEMHSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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